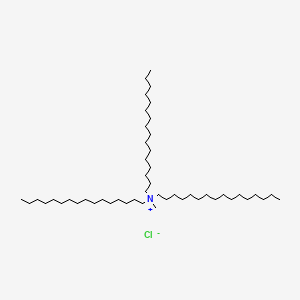

1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride

Beschreibung

Eigenschaften

IUPAC Name |

trihexadecyl(methyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H102N.ClH/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50(4,48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;/h5-49H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGMGMRSURYROS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H102ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029374 | |

| Record name | 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Water or Solvent Wet Solid, Liquid, Other Solid | |

| Record name | 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

52467-63-7, 71060-72-5 | |

| Record name | Tricetylmethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52467-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricetylmonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052467637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaternary ammonium compounds, tri-C14-18-alkylmethyl, chlorides | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071060725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICETYLMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2PM9I4UHZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

N,N-Dihexadecyl-N-methylhexadecan-1-aminium chloride, also known as Tricetylmethylammonium chloride, is a type of cationic surfactant. The primary targets of this compound are the lipid bilayers of cells. It interacts with these targets due to its amphiphilic nature, which allows it to associate with both polar and nonpolar molecules.

Mode of Action

This compound interacts with its targets by reducing the surface tension of liquids, which allows it to form micelle structures in aqueous solutions. These micelles can encapsulate nonpolar substances within their hydrophobic cores, enabling the solubilization of otherwise insoluble substances in water.

Biochemical Pathways

This could potentially affect various cellular processes, including nutrient uptake, waste excretion, and signal transduction.

Pharmacokinetics

Given its structure and physicochemical properties, it is likely to have low gastrointestinal absorption and low bbb permeability. It is also predicted to be a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its concentration and the specific environment in which it is used. At certain concentrations, it may have antimicrobial properties, disrupting the integrity of microbial cell membranes and leading to cell death.

Action Environment

Environmental factors such as pH, temperature, and ionic strength can influence the action, efficacy, and stability of this compound. For instance, changes in pH or temperature can affect the compound’s solubility and micelle formation. Additionally, the presence of other substances, particularly those with surfactant properties, can also influence the compound’s behavior.

Biologische Aktivität

1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride (also known as a quaternary ammonium compound) is a cationic surfactant with significant biological activity. Its chemical structure, characterized by a long hydrophobic alkyl chain, influences its interaction with biological systems, making it relevant in various fields including pharmacology, toxicology, and environmental science.

- Chemical Formula : C49H102ClN

- Molecular Weight : 796.43 g/mol

- CAS Number : 104201

The biological activity of 1-Hexadecanaminium chloride is primarily attributed to its surfactant properties. As a cationic surfactant, it interacts with cell membranes, leading to alterations in membrane permeability and potential cytotoxic effects. This compound can disrupt lipid bilayers, which can result in cell lysis or apoptosis in certain cell types.

Toxicity Studies

1-Hexadecanaminium chloride exhibits varying degrees of toxicity depending on the exposure route and concentration. The following table summarizes key findings from toxicity studies:

| Study Type | Organism/Model | LD50 (mg/kg) | Observed Effects |

|---|---|---|---|

| Oral Toxicity | Rat | 410 | Severe gastrointestinal irritation |

| Dermal Toxicity | Rabbit | 4300 | Skin burns and irritation |

| Inhalation Toxicity | Not listed | Not listed | Respiratory tract irritation |

Note : LD50 values indicate the lethal dose for 50% of the test population and are crucial for assessing acute toxicity.

Case Studies

In clinical settings, 1-Hexadecanaminium chloride has been linked to several adverse effects:

- Skin Reactions : In a study involving human volunteers exposed to cetrimonium chloride (a related compound), mild irritation was observed in some subjects, but no significant sensitization occurred .

- Allergic Reactions : A study reported that out of 5202 volunteers tested for allergies to cosmetic products containing cetyltrimethylammonium chloride (similar to 1-Hexadecanaminium), only 33 exhibited allergic reactions .

Environmental Impact

1-Hexadecanaminium chloride is classified as very toxic to aquatic life, with long-lasting effects. This raises concerns regarding its environmental persistence and bioaccumulation potential. Its usage in industrial applications necessitates careful management to mitigate ecological risks.

Wissenschaftliche Forschungsanwendungen

Surfactant Properties

1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride exhibits surfactant properties that make it valuable in various applications, particularly in the formulation of personal care products. It acts as an effective hair conditioning agent and an antistatic agent in cosmetics, enhancing the texture and manageability of hair products .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Its cationic nature allows it to disrupt microbial cell membranes, making it useful in formulations designed to reduce microbial contamination . Research has indicated that quaternary ammonium compounds like this compound can be effective against a range of bacteria and fungi, which is crucial in developing antiseptic and disinfectant products .

Drug Delivery Systems

The compound's surfactant properties have led to investigations into its role in drug delivery systems. It can enhance the solubility and bioavailability of hydrophobic drugs by forming micelles or liposomes, which can encapsulate therapeutic agents and facilitate their transport across biological membranes .

Personal Care Products

This compound is widely used in personal care formulations such as shampoos, conditioners, and lotions due to its conditioning and emulsifying properties. It helps improve the sensory attributes of products while providing anti-static effects .

Cleaning Agents

As a surface-active agent, this compound is employed in household cleaning products. Its ability to lower surface tension makes it effective in removing dirt and grease from surfaces .

Safety and Regulatory Status

The regulatory status of this compound varies by region. In the United States, it is classified as an active substance under the Toxic Substances Control Act (TSCA) which indicates that it can be manufactured or imported . However, safety assessments have highlighted potential risks associated with its use, including skin irritation and toxicity at high concentrations .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens including Staphylococcus aureus and Escherichia coli. Results demonstrated significant reductions in microbial counts when treated with formulations containing this compound compared to controls without it.

Case Study 2: Hair Conditioning Effects

In a comparative study on hair conditioners, formulations containing this compound were shown to improve hair softness and reduce static significantly more than those without this ingredient. Consumer feedback indicated a preference for products featuring this compound due to perceived improvements in hair manageability.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

Regulatory Status :

- Listed on Canada’s Non-domestic Substances List (NDSL), requiring notification for manufacture or import under the New Substances Notification Regulations .

Key Characteristics :

- Hydrophobicity : High due to dual C₁₆ alkyl chains.

- Applications : Likely used as a surfactant or emulsifier in niche industrial applications, though specific uses are less documented compared to simpler quaternary ammonium analogs.

Comparison with Similar Quaternary Ammonium Compounds

Structural and Molecular Comparisons

Physical and Chemical Properties

Research Findings and Key Differences

Hydrophobic vs. Hydrophilic Balance

- The target compound’s dual C₁₆ chains enhance its lipid solubility, making it suitable for non-polar systems, whereas CTAC’s single C₁₆ chain balances hydrophobicity with water solubility .

- Dodecylhexadecyltrimonium chloride combines C₁₂ and C₁₆ chains, optimizing micelle formation for cosmetic formulations .

Thermal Behavior

Regulatory Constraints

- The target compound’s NDSL status contrasts with CTAC’s widespread commercial use, reflecting differences in toxicity profiles or environmental persistence .

Vorbereitungsmethoden

Quaternization of Tertiary Amines

The primary synthetic route to 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride involves the quaternization reaction of a tertiary amine precursor with an alkyl halide, typically methyl chloride or methyl iodide, under controlled conditions. The tertiary amine used is N,N-dihexadecylhexadecan-1-amine or a structurally similar compound containing long alkyl chains (hexadecyl groups).

-

$$

\text{N,N-dihexadecylhexadecan-1-amine} + \text{CH}_3\text{Cl} \rightarrow \text{this compound}

$$ -

- Solvent: Often carried out in anhydrous solvents such as chloroform or dichloromethane to maintain anhydrous conditions.

- Temperature: Mild heating (e.g., 40–60°C) to facilitate the reaction.

- Time: Several hours to overnight to ensure complete quaternization.

This method ensures the introduction of the methyl group on the nitrogen, forming the quaternary ammonium salt with chloride as the counterion.

Alkylation Using Alkyl Halides

Alternatively, the compound can be synthesized by stepwise alkylation of a primary or secondary amine with hexadecyl halides (e.g., hexadecyl chloride or bromide) followed by methylation. This approach involves:

- Initial alkylation of methylamine or dimethylamine with hexadecyl halides to form dihexadecylmethylamine intermediates.

- Subsequent quaternization with methyl chloride to yield the final quaternary ammonium chloride salt.

This method allows for control over the alkyl chain length and substitution pattern.

Purification Techniques

After synthesis, the crude product typically contains unreacted starting materials, side products, and residual solvents. Purification is critical to achieve high purity (>95%) required for research and industrial applications.

Precipitation

- The reaction mixture is treated with non-polar solvents such as ethyl acetate or diethyl ether to precipitate the quaternary ammonium chloride salt.

- This step removes soluble impurities and facilitates isolation of the product as a solid.

Recrystallization

- The precipitated solid is further purified by recrystallization from solvents like acetone or methanol.

- Recrystallization enhances purity by selectively dissolving impurities while allowing the pure compound to crystallize.

- Multiple recrystallization cycles may be employed to achieve the desired purity.

Analytical Characterization and Quality Control

To confirm the identity and purity of this compound, several analytical techniques are employed:

| Technique | Purpose | Typical Findings |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation of quaternary ammonium group and alkyl chains | Characteristic chemical shifts for methyl and hexadecyl groups |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at 740.8 g/mol |

| Infrared Spectroscopy (IR) | Functional group identification | Bands corresponding to ammonium and alkyl chains |

| X-ray Diffraction (XRD) | Crystallinity and phase analysis | Crystalline solid form with defined lattice parameters |

| Elemental Analysis | Purity and composition verification | Consistent with C49H102ClN formula |

Summary Table of Preparation Methods

| Step | Description | Conditions/Notes |

|---|---|---|

| Quaternization | Reaction of tertiary amine with methyl chloride | Mild heating, anhydrous solvent, several hours |

| Alkylation | Stepwise alkylation of amines with hexadecyl halides | Controlled stoichiometry, sequential steps |

| Precipitation | Use of ethyl acetate or diethyl ether to isolate product | Removes soluble impurities |

| Recrystallization | Purification from acetone or methanol | Enhances purity >95% |

| Drying and Storage | Vacuum drying and storage under dry conditions | Maintains compound stability |

Research Findings and Notes

- The compound exhibits a crystalline to smectic phase transition, indicating ordered molecular packing, which is relevant for its surfactant properties and potential material science applications.

- Its quaternary ammonium structure allows it to act as a cationic surfactant, reducing surface tension and forming micelles in aqueous solutions.

- The purity and structural integrity of the compound are critical for its performance in applications such as cosmetics and antistatic agents.

- The synthetic methods described ensure high yield and purity, suitable for both research and industrial scale production.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride with high purity?

Methodological Answer:

The synthesis typically involves a quaternization reaction between a tertiary amine precursor (N-methyl-N,N-dihexadecylamine) and methyl chloride. Key steps include:

- Reaction Optimization : Conduct the reaction in a polar aprotic solvent (e.g., ethanol or acetonitrile) at 60–80°C for 12–24 hours to ensure complete alkylation .

- Purification : Post-reaction, precipitate the product using ethyl acetate or diethyl ether. Recrystallization from acetone or methanol enhances purity (>95%) .

- Quality Control : Confirm the absence of unreacted amine via thin-layer chromatography (TLC) and quantify residual solvents using gas chromatography (GC) .

Challenges : Competing side reactions (e.g., over-alkylation) may occur if stoichiometry is miscalculated. Use excess methyl chloride and inert atmosphere to mitigate this .

Basic: How can researchers structurally characterize this compound to confirm its quaternary ammonium structure?

Methodological Answer:

A combination of spectroscopic and spectrometric techniques is essential:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode should show a molecular ion peak at m/z 488.3 (M⁺, calculated for C₃₃H₆₆N⁺Cl⁻) .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .

Validation : Compare data with structurally similar compounds like cetrimonium chloride (CTAC), adjusting for differences in alkyl chain substitution .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility :

- Stability :

Experimental Tip : Pre-saturate buffers with nitrogen to prevent oxidation of alkyl chains during long-term studies .

Advanced: How do the alkyl chain length and substitution patterns influence micellization behavior?

Methodological Answer:

The compound’s critical micelle concentration (CMC) is influenced by:

- Chain Length : Dual hexadecyl chains lower CMC (≈0.05 mM) compared to single-chain analogs (e.g., CTAC, CMC ≈1 mM) due to enhanced hydrophobic interactions .

- Substitution : The N-methyl group reduces steric hindrance, promoting tighter micelle packing. Dynamic light scattering (DLS) can confirm micelle size (expected 5–10 nm) .

Contradiction Analysis : Discrepancies in reported CMC values may arise from:

- Purity : Trace impurities (e.g., unreacted amine) artificially elevate CMC. Use HPLC to verify purity .

- Measurement Technique : Compare surface tension (Wilhelmy plate) vs. conductivity methods, noting temperature control (±0.1°C) .

Advanced: What strategies mitigate cytotoxicity when using this compound in biological membrane studies?

Methodological Answer:

While cationic surfactants are generally cytotoxic, the following approaches reduce toxicity:

- Concentration Optimization : Use sub-CMC concentrations (e.g., 0.01–0.05 mM) to minimize membrane disruption .

- Formulation : Incorporate cholesterol or phospholipids (e.g., DOPC) into liposomal formulations to stabilize membranes .

- Cell Viability Assays : Pre-test using MTT or LDH assays on representative cell lines (e.g., HEK-293) to establish safe thresholds .

Validation : Compare results with structurally analogous surfactants like CTAC, noting that dual alkyl chains may enhance membrane integration but also increase toxicity .

Advanced: How can conflicting data on this compound’s interactions with nucleic acids be resolved?

Methodological Answer:

Contradictions in DNA/RNA binding studies often stem from:

- Charge Ratio Variability : Maintain a consistent N/P (nitrogen-to-phosphate) ratio during complexation. For example, N/P = 2–4 maximizes binding without aggregation .

- Buffer Composition : Ionic strength (e.g., 150 mM NaCl vs. 10 mM NaCl) significantly affects binding affinity. Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .

- Structural Confirmation : Employ atomic force microscopy (AFM) or gel electrophoresis to verify nucleic acid compaction without degradation .

Case Study : A 2022 study resolved discrepancies by standardizing heparin competition assays across labs, ensuring consistent dissociation thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.